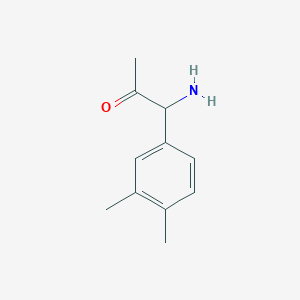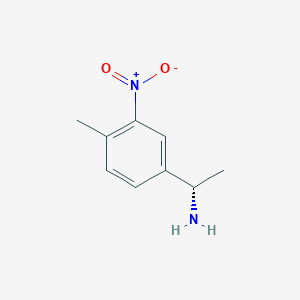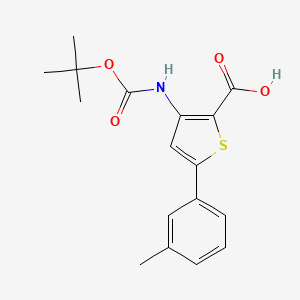![molecular formula C17H23NO2 B13052544 Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-benzyl-3-azabicyclo[311]heptan-6-yl)acetate is a complex organic compound with a bicyclic structureThe compound is characterized by the presence of a benzyl group and an azabicycloheptane core, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate typically involves a multi-step process. One efficient method includes the two-step synthesis of the intermediate 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . This intermediate is then further reacted to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the consistency and quality of the product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its use as a precursor for drug development . Additionally, the compound’s unique structure makes it valuable in the study of molecular interactions and mechanisms .
Mechanism of Action
The mechanism of action of ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound’s azabicycloheptane core is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate can be compared with other similar compounds, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one and 8-azabicyclo[3.2.1]octane . These compounds share structural similarities but differ in their chemical properties and applications.
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)9-16-14-8-15(16)12-18(11-14)10-13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3 |
InChI Key |
GNOYKZWHNOZHQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2CC1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)





![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)




